(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid
Description
“(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid” is a chiral carboxylic acid derivative featuring a hex-4-ynoic acid backbone substituted with a trifluoromethyl-biphenylmethoxy group at the 4-position of the phenyl ring and an (R)-configured stereocenter at the 3-position. The compound’s structural complexity arises from its biphenyl ether linkage, trifluoromethyl group, and alkyne moiety, which collectively enhance its lipophilicity and metabolic stability .
Its (R)-stereochemistry distinguishes it from the well-studied (S)-enantiomer, AMG-837 (CAS: 865231-46-5), which exhibits an EC50 of 13 nM for GPR40 activation .
Properties
Molecular Formula |
C26H21F3O3 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31) |
InChI Key |
ZOPNBMMVVZRSGH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid typically involves multiple steps, including the formation of the biphenyl structure, introduction of the trifluoromethyl group, and the final coupling with hex-4-ynoic acid. Common synthetic routes may involve:
Formation of Biphenyl Structure: This can be achieved through Suzuki coupling reactions using appropriate boronic acids and halides.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under photoredox conditions.
Coupling with Hex-4-ynoic Acid: The final step involves coupling the intermediate with hex-4-ynoic acid using standard esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the biphenyl structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The biphenyl structure provides rigidity and stability, facilitating binding to target molecules. The hex-4-ynoic acid moiety can participate in covalent interactions with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected GPR40 Agonists
*EC50 values for GPR40 activation. †No direct activity data available; inferred from structural similarity. ‡Calculated from molecular formula.
Key Differences and Implications
A. Stereochemistry and Activity
B. Substituent Effects
- Trifluoromethyl groups (as in the target compound and AMG-837) enhance metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., Example F25) .
- Alkoxy chain variations (e.g., 2-ethylbutoxy in F25 vs. 3,3-dimethylbutoxy in F26) influence solubility and bioavailability. Example F26’s lower purity (30% vs. F25’s 87%) suggests synthetic challenges with bulky substituents .
C. Pharmacokinetics
- AMG-837’s sodium salt exhibits favorable pharmacokinetics in preclinical models, with high oral bioavailability and slow clearance . Similar studies for the (R)-enantiomer are absent, though its structural similarity suggests comparable absorption properties.
Research Findings and Limitations
- Synthesis Challenges : Racemic mixtures (e.g., Example F26) often require chiral resolution, increasing production costs . The target compound’s synthesis likely involves asymmetric catalysis or chiral auxiliaries, as seen in related compounds .
- Biological Data Gaps : While AMG-837 is well-characterized, the (R)-enantiomer’s pharmacological profile remains unexplored. Computational modeling or in vitro assays are needed to evaluate its GPR40 affinity.
- Patent Exclusions: Compounds like (3R/S)-3-[4-(prop-2-yn-1-yloxy)phenyl]hex-4-ynoic acid are excluded from patent claims due to unspecified biological inactivity, highlighting substituent sensitivity in drug design .
Biological Activity
The compound (3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its potential applications in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 396.39 g/mol. The structure features multiple aromatic rings and a hex-4-ynoic acid moiety, which may influence its interactions with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.39 g/mol |
| Physical State | Solid |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents |
Research indicates that compounds with similar structures often interact with various biological pathways. For instance, the presence of trifluoromethyl groups can enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity. This may lead to modulation of specific receptors or enzymes involved in disease processes.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that compounds containing similar structural motifs exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : Some derivatives have been tested for their analgesic effects, showing potential as pain relievers through mechanisms involving opioid receptors.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
Case Studies
-
Study on Analgesic Activity :
- A study evaluated the analgesic effects of a related compound in animal models using hot plate and acetic acid-induced writhing tests.
- Results indicated an effective reduction in pain response, suggesting potential for development as an analgesic agent.
-
Anti-inflammatory Study :
- In vitro studies demonstrated that the compound could reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
-
Anticancer Research :
- In vitro assays on various cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, highlighting its potential as an anticancer therapeutic.
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
